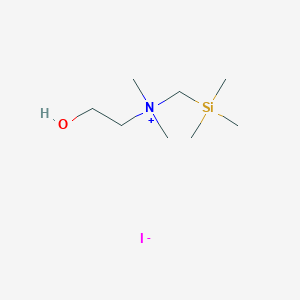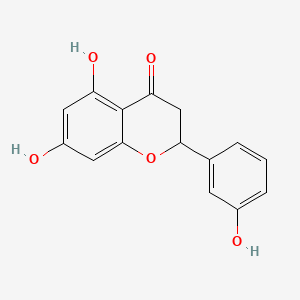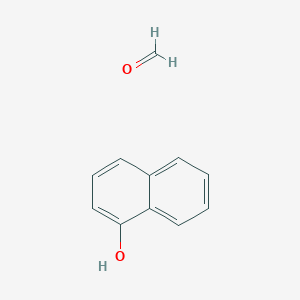
Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C9H7BrCl3NO and a molecular weight of 331.43 g/mol . This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The presence of bromine and chlorine atoms in its structure makes it a unique compound with distinct chemical properties.
Métodos De Preparación
The synthesis of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves multiple steps. One common method includes the bromination of acetanilide in the presence of acetic acid to introduce the bromine atom . The methylation and chlorination steps follow, where specific reagents and conditions are used to achieve the desired substitution pattern on the aromatic ring. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Aplicaciones Científicas De Investigación
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .
Comparación Con Compuestos Similares
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- can be compared with other similar compounds such as:
Acetanilide: Known for its analgesic and antipyretic properties.
2-Bromoacetanilide: Used as a reagent in organic synthesis.
N-Methyl-2’,4’,5’-trichloroacetanilide: Another derivative with distinct chemical properties.
Propiedades
Número CAS |
23543-34-2 |
|---|---|
Fórmula molecular |
C9H7BrCl3NO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-bromo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7BrCl3NO/c1-14(9(15)4-10)8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3 |
Clave InChI |
DLPGMQDDSGDXES-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)



![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)

![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)





